molecular formula C10H11ClO B1361563 4'-Methyl-3-chloropropiophenone CAS No. 22422-21-5

4'-Methyl-3-chloropropiophenone

Cat. No. B1361563
CAS RN: 22422-21-5
M. Wt: 182.64 g/mol
InChI Key: DAOWEVLVOUMCEY-UHFFFAOYSA-N
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Description

4’-Methyl-3-chloropropiophenone is a chemical reagent used in electrocarboxylation reactions . It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants . It is also a starting material in the synthesis of 4-methylmethcathinone (mephedrone) .


Synthesis Analysis

The synthesis of propiophenone can be achieved by a vapor-phase, cross-decarboxylation process . In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst . Propiophenone, diethyl ketone, carbon dioxide, and water are the major products .


Molecular Structure Analysis

The molecular formula of 4’-Methyl-3-chloropropiophenone is C10H11ClO . It has an average mass of 182.647 Da and a monoisotopic mass of 182.049850 Da .


Chemical Reactions Analysis

4’-Methyl-3-chloropropiophenone is relatively polar but also has a certain degree of non-polarity . Therefore, it can be soluble in both non-polar and polar solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methyl-3-chloropropiophenone include a molecular weight of 182.65 , and it is a solid at room temperature .

Scientific Research Applications

Environmental Monitoring and Water Treatment

4'-Methyl-3-chloropropiophenone and related compounds have been studied for their presence and behavior in environmental contexts. For instance, Castillo, Puig, and Barceló (1997) determined various phenolic compounds, including similar chlorinated phenolics, in water using liquid-solid extraction and liquid chromatography. This research aids in understanding the environmental impact and distribution of such compounds (Castillo, Puig, & Barceló, 1997). Additionally, Kronholm, Metsälä, Hartonen, and Riekkola (2001) explored the oxidation of 4-chloro-3-methylphenol in water, demonstrating methods for pollutant degradation in wastewater treatment (Kronholm et al., 2001).

Industrial Applications

In industrial applications, 4'-Methyl-3-chloropropiophenone derivatives have been utilized in various syntheses. For example, Hao Zhi-hui (2007) synthesized an intermediate of the antiobesity agent rimonabant from p-chloropropiophenone, showcasing its utility in pharmaceutical synthesis (Hao Zhi-hui, 2007). Similarly, Perrine, Ross, Nervi, and Zimmerman (2000) described a one-pot synthesis of bupropion, an antidepressant drug, starting from m-chloropropiophenone (Perrine et al., 2000).

Biodegradation and Environmental Impact

The biodegradation and environmental impact of similar compounds are also notable. O'Connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 3-methyl-4-chlorophenol, under methanogenic conditions, contributing to our understanding of their environmental fate (O'Connor & Young, 1989). Bhushan, Samanta, Chauhan, Chakraborti, and Jain (2000) studied the chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp., which provides insights into the microbial breakdown of similar compounds (Bhushan et al., 2000).

Toxicity and Health Impact

Understanding the toxicity and health impacts of related compounds is essential for safety assessments. The research by O'Connor and Young (1989) on the toxicity of substituted phenols to methanogenesis adds to our knowledge of their potential environmental and health hazards (O'Connor & Young, 1989).

Analytical and Electrochemical Studies

The analytical and electrochemical properties of chlorinated phenols, like 4-chloro-3-methylphenol, have been studied by Guijarro, Yáñez-Sedeño, Carrazón, and Polo Díez (1991). They developed a voltammetric method for determining 4-chloro-3-methylphenol, highlighting its relevance in analytical chemistry (Guijarro et al., 1991).

Synthesis of Derivatives for Pharmacological Studies

Research into the synthesis of derivatives for pharmacological studies is also significant. The work by Rafique, Kalsoom, Sajini, Ismail, and Iqbal (2022) on synthesizing 4-aminophenol derivatives, including chlorinated compounds, for antimicrobial and antidiabetic activities exemplifies this application (Rafique et al., 2022).

Safety And Hazards

The safety data sheet indicates that 4’-Methyl-3-chloropropiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

While specific future directions for 4’-Methyl-3-chloropropiophenone are not detailed in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it may have potential applications in future chemical and pharmaceutical research.

properties

IUPAC Name

3-chloro-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOWEVLVOUMCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284176
Record name 4'-Methyl-3-chloropropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-3-chloropropiophenone

CAS RN

22422-21-5
Record name 22422-21-5
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Record name 4'-Methyl-3-chloropropiophenone
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Record name 3-chloro-1-(4-methylphenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

2-chloroethylpropionyl chloride (0.63 g), toluene (0.885 g), and aluminium chloride (0.8 g) were reacted in nitrobenzene (1 mL) at 0° C., followed by treatment with hydrochloric acid to obtain the title compound (0.25 g).
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0.63 g
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0.885 g
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Synthesis routes and methods II

Procedure details

Aluminum chloride (480 g) was suspended in methylene chloride (1125 mL). Nitromethane (195 mL) was added dropwise to the suspension and the resulting mixture was stirred for one hour at room temperature. Subsequently, toluene (321 mL) was added dropwise thereto and the mixture was stirred for one hour at room temperature. Further, to the mixture was added dropwise 3-chloropropionylchloride (289 mL) at 10-15° C. and the resultant mixture was stirred for 2 hours at room temperature. After the reaction mixture was cooled in an ice bath, ice, then methylene chloride, water, and concentrated hydrochloric acid were added to the mixture with stirring. The layers were separated, and the organic layer was washed sequentially with 1N hydrochloric acid, saturated sodium bicarbonate, and saturated brine, and dried over anhydrous sodium sulfate, after which the solvent was evaporated under reduced pressure. The residue was recrystallized from a solvent mixture of hexane and ethyl acetate, to thereby obtain 457.9 g of the target compound as white crystals. Melting point: 77.5-78.5° C.
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480 g
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195 mL
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289 mL
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321 mL
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1125 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Lukáč, Š Chmela, P Hrdlovič - Journal of Photochemistry, 1979 - Elsevier
… 4’-methyl-3-chloropropiophenone. Finally white crystals, mp 35 - 35.5 *C (ref. 13 gives mp. … 4’-Cyclopenlyl-3-chloropropiophenone was prepared as 4’-methyl-3chloropropiophenone by …
Number of citations: 14 www.sciencedirect.com
JL Hallman - 1991 - Texas Tech University
Number of citations: 2

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